molecular formula C13H22O B2880944 4-Cyclohexyl-1-oxaspiro[2.5]octane CAS No. 2248395-61-9

4-Cyclohexyl-1-oxaspiro[2.5]octane

Cat. No.: B2880944
CAS No.: 2248395-61-9
M. Wt: 194.318
InChI Key: HJPASXPHBFFNQD-UHFFFAOYSA-N
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Description

4-Cyclohexyl-1-oxaspiro[25]octane is an organic compound with the molecular formula C13H22O It belongs to the class of oxaspiro compounds, which are characterized by a spiro-connected oxirane ring and a cyclohexane ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Cyclohexyl-1-oxaspiro[2.5]octane typically involves the reaction of cyclohexanone with an appropriate epoxidizing agent. One common method is the condensation of cyclohexanone with ethyl chloroacetate in the presence of a base such as sodium ethoxide or potassium tert-butoxide . The reaction is conducted under controlled temperature conditions to ensure the formation of the desired spiro compound.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Catalysts such as silica may be employed to facilitate the reaction and improve product purity .

Chemical Reactions Analysis

Types of Reactions: 4-Cyclohexyl-1-oxaspiro[2.5]octane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the oxirane ring to a diol.

    Substitution: Nucleophilic substitution reactions can occur at the oxirane ring, leading to the formation of different derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.

Major Products: The major products formed from these reactions include various cyclohexyl derivatives and spiro compounds, depending on the specific reagents and conditions used .

Scientific Research Applications

4-Cyclohexyl-1-oxaspiro[2.5]octane has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Cyclohexyl-1-oxaspiro[2.5]octane involves its interaction with molecular targets such as enzymes and receptors. The oxirane ring can undergo ring-opening reactions, leading to the formation of reactive intermediates that interact with biological molecules. These interactions can modulate various biochemical pathways and exert specific effects .

Comparison with Similar Compounds

Uniqueness: 4-Cyclohexyl-1-oxaspiro[2.5]octane is unique due to its specific cyclohexyl substitution, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in research and industry.

Properties

IUPAC Name

4-cyclohexyl-1-oxaspiro[2.5]octane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H22O/c1-2-6-11(7-3-1)12-8-4-5-9-13(12)10-14-13/h11-12H,1-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJPASXPHBFFNQD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C2CCCCC23CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H22O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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